methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The carboxylate ester is formed by reacting the pyrrole derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyrrole alcohols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Ethyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxymethyl group can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
2624139-38-2 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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